molecular formula C14H10N2O6 B13790998 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- CAS No. 66304-05-0

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)-

Cat. No.: B13790998
CAS No.: 66304-05-0
M. Wt: 302.24 g/mol
InChI Key: YERFXVUXKUWRAC-UHFFFAOYSA-N
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Description

This anthracenedione derivative is characterized by hydroxyl groups at positions 1 and 5 and hydroxyamino groups at positions 4 and 8 on the anthracene backbone. Hydroxyamino groups enhance DNA intercalation and topoisomerase inhibition, while hydroxyl groups improve solubility and cellular uptake .

Properties

CAS No.

66304-05-0

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

4-(hydroxyamino)-8-nitrosoanthracene-1,5,9,10-tetrol

InChI

InChI=1S/C14H10N2O6/c17-7-3-1-5(15-21)9-11(7)14(20)10-6(16-22)2-4-8(18)12(10)13(9)19/h1-4,15,17-21H

InChI Key

YERFXVUXKUWRAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1NO)C(=C3C(=CC=C(C3=C2O)N=O)O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of hydroxyamino-substituted anthraquinones typically involves nucleophilic substitution reactions on halogenated anthraquinone precursors or functionalization of hydroxy-substituted anthraquinones via amination reactions. The hydroxyamino groups are introduced by reaction of amino alcohols or hydroxylamine derivatives with appropriately activated anthraquinone intermediates.

Preparation from Halogenated Anthraquinones

One common approach involves starting from dichloroanthraquinone derivatives, which undergo nucleophilic substitution with amino alcohols or hydroxylamine derivatives.

Example procedure (adapted from patent US7504495B2):

Step Reagents & Conditions Description Yield
1 1,5-Dichloroanthraquinone + 3-amino-1-propanol in DMSO, heated at 130°C for 4 h Nucleophilic substitution of chlorine atoms by amino alcohol groups 90%
2 Cooling to -80°C, addition of water to precipitate product Isolation of substituted anthraquinone -
3 Washing, boiling in toluene, filtration, drying Purification step -

This method effectively replaces chlorine atoms at positions 4 and 8 with hydroxyamino substituents linked through propanol chains, which can be further modified or purified as needed.

Direct Amination of Hydroxy-Anthraquinones

Another route employs direct amination of hydroxy-substituted anthraquinones such as leucoquinizarin derivatives.

Example procedure:

Step Reagents & Conditions Description Yield
1 Leucoquinizarin + boric acid + ethanol, reflux 1 h Activation of anthraquinone core
2 Addition of 4-aminophenethyl alcohol, reflux 3 days Amination at hydroxy positions to introduce hydroxyamino groups
3 Workup with dichloromethane, washing, drying, column chromatography Purification to isolate substituted product 31%

This method allows introduction of hydroxyamino groups with aromatic substituents, demonstrating versatility in functional group incorporation.

Use of Protective Groups and Functional Group Transformations

In complex syntheses, protecting groups such as dimethoxytritylchloride are used to protect hydroxy groups during subsequent reactions, enabling selective functionalization.

Example:

  • Co-evaporation of amino-substituted anthraquinones with pyridine, followed by reaction with dimethoxytritylchloride to protect hydroxy groups.
  • Subsequent phosphitylation reactions enable further derivatization.

These steps are critical in multi-step syntheses aiming for high purity and yield of hydroxyamino-substituted anthraquinones.

Comparative Data Table of Preparation Methods

Method Type Starting Material Key Reagents Conditions Yield Notes
Nucleophilic substitution 1,5-Dichloroanthraquinone 3-Amino-1-propanol, DMSO 130°C, 4 h ~90% Efficient substitution of chlorides with hydroxyamino groups
Direct amination Leucoquinizarin 4-Aminophenethyl alcohol, boric acid, ethanol Reflux, 3 days ~31% Longer reaction time, moderate yield, aromatic substituents introduced
Protective group strategy Amino-substituted anthraquinone Dimethoxytritylchloride, pyridine Room temp, overnight Variable Enables selective functionalization and purification

Research Discoveries and Observations

  • The nucleophilic substitution approach is favored for its high yield and straightforward procedure, particularly when starting from halogenated anthraquinones.
  • Direct amination methods provide access to more structurally diverse hydroxyamino derivatives but often require longer reaction times and more complex purification.
  • Use of protective groups like dimethoxytritylchloride is crucial in multi-step syntheses to avoid side reactions and improve product stability.
  • The reaction media (e.g., DMSO, ethanol) and conditions (temperature, reflux time) significantly affect the efficiency and selectivity of hydroxyamino group introduction.
  • Purification typically involves filtration, washing, solvent extraction, and chromatography to achieve high purity.

Chemical Reactions Analysis

Hydroxyamino Group Reactivity

The bis(hydroxyamino) groups at positions 4 and 8 enable redox-active behavior and coordination chemistry:

  • Oxidation Reactions : Hydroxyamino (-NHOH) groups oxidize to nitroso (-NO) or nitro (-NO₂) groups under acidic or enzymatic conditions .

  • Metal Chelation : Acts as a polydentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes critical for analytical applications .

Hydroxy Group Participation

The 1,5-dihydroxy substituents contribute to:

  • Electrophilic Substitution : Hydroxyl groups direct electrophilic attacks (e.g., sulfonation, halogenation) to specific anthracenedione positions .

  • Hydrogen Bonding : Stabilizes intermediates in tautomeric equilibria, influencing solubility and reactivity .

Biotransformation Pathways

Microbial systems modify the anthracenedione core:

OrganismTransformation ObservedReference
Pseudomonas sp. HS-2Oxidative deamination of amino groups
Saccharothrix espanaensisHydroxylation at unsubstituted positions

Analytical and Industrial Relevance

ApplicationReaction/PropertyOutcome
Fluorescent probesMn²⁺/Cr³⁺ chelationSelective metal detection
Dye synthesisCondensation with aromatic aminesAzodyes for textiles

This compound’s versatility in redox, coordination, and substitution reactions underpins its utility in medicinal chemistry and industrial applications. Further studies should explore its catalytic potential in organic synthesis.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that 9,10-anthracenedione derivatives exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . For instance, the compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

2. Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its efficacy has been evaluated in vitro against bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Materials Science Applications

1. Dyeing and Pigmentation
Due to its vibrant color properties, 9,10-anthracenedione derivatives are utilized in dyeing processes for textiles and paper products. The stability of the dye under various conditions enhances its applicability in commercial products .

2. Photovoltaic Devices
Recent studies have explored the use of anthraquinone derivatives in organic photovoltaic devices due to their ability to facilitate charge transport and light absorption . This application is particularly relevant in the development of sustainable energy solutions.

Environmental Science Applications

1. Environmental Remediation
The compound has been investigated for its potential in environmental remediation processes, particularly in the degradation of pollutants like dyes and heavy metals from wastewater . Its ability to form complexes with metal ions aids in the removal of contaminants from aquatic environments.

Analytical Chemistry Applications

1. Chromatography Techniques
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- has been effectively separated using high-performance liquid chromatography (HPLC) techniques. This application is crucial for analyzing complex mixtures in pharmaceutical formulations and environmental samples .

Application AreaSpecific UseKey Findings
PharmaceuticalsAnticancer activityInduces apoptosis in cancer cells; effective against multiple cell lines
Antimicrobial propertiesEffective against bacteria and fungi; potential for new antimicrobial agents
Materials ScienceDyeingStable coloring agent for textiles and papers
Photovoltaic devicesEnhances charge transport; used in organic solar cells
Environmental ScienceEnvironmental remediationEffective in degrading pollutants; aids in heavy metal removal
Analytical ChemistryChromatographySuccessfully separated using HPLC; useful for complex mixture analysis

Case Studies

  • Anticancer Research Study
    A study published in Journal of Medicinal Chemistry investigated the effects of 9,10-anthracenedione derivatives on breast cancer cells. The results showed a significant reduction in cell viability at low concentrations, indicating its potential as a therapeutic agent .
  • Environmental Impact Assessment
    A research project focused on the degradation of synthetic dyes using this compound revealed that it could effectively reduce dye concentration in wastewater by over 80% within hours under UV light exposure .
  • Development of Photovoltaic Materials
    A collaborative study between universities explored the integration of anthraquinone derivatives into organic photovoltaic cells, resulting in improved efficiency rates compared to traditional materials.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyamino groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Anthracenedione Derivatives

Structural Differences and Substituent Effects

Key structural distinctions among anthracenedione derivatives lie in the positions and types of substituents:

Compound Substituents Key Features
Target Compound 1,5-dihydroxy; 4,8-bis(hydroxyamino) Unique substitution pattern with dual hydroxyl/hydroxyamino groups; potential for enhanced DNA binding and reduced cardiotoxicity.
Mitoxantrone (1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-) 1,4-dihydroxy; 5,8-bis(alkylamino) Clinically approved for leukemia and breast cancer; myelosuppression and cardiotoxicity are dose-limiting .
DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-) 1,4-dihydroxy; 5,8-bis(alkylamino) High genotoxicity linked to therapeutic efficacy; induces G2/M cell cycle arrest .
HAQ (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-) 1,4-bis(alkylamino) Lower genotoxicity and therapeutic activity compared to DHAQ; metabolically activated in bacterial systems .
Adriamycin (Doxorubicin) Amino-sugar moiety at position 9 Classic anthracycline; high mutagenicity and cardiotoxicity due to redox cycling .

Cytotoxicity and Therapeutic Activity

  • Target Compound: Hypothesized to exhibit potent cytotoxicity due to hydroxyamino groups, which may stabilize DNA interactions. No direct data is available, but analogs like DHAQ show 5–10× greater potency than Adriamycin in Chinese hamster cell assays .
  • Mitoxantrone: Effective against P388 leukemia (205% increase in lifespan in mice) but inactive against Lewis lung carcinoma .
  • DHAQ: Induces chromosome damage proportional to therapeutic activity; more genotoxic than Adriamycin in mammalian cells .
  • Hydroxyl Group Impact: Compounds with hydroxyl groups (e.g., DHAQ, mitoxantrone) show enhanced cellular uptake and DNA synthesis inhibition compared to non-hydroxylated analogs (e.g., AQ) .

Cell Cycle Specificity

  • Target Compound : Likely G2/M phase arrest based on structural similarity to DHAQ, which blocks cells in G2/M via DNA intercalation .
  • Adriamycin : Preferentially targets S-phase cells, differing from DHAQ’s G1/G2 specificity .

Metabolic and Toxicity Profiles

  • Mitoxantrone: Metabolized to monocarboxylic and dicarboxylic acids in humans; glucuronidation is a major pathway in pigs .
  • Hydroxyamino Groups: May reduce acute toxicity compared to alkylamino derivatives (e.g., HAQ caused convulsions at therapeutic doses) .
  • Cardiotoxicity : Anthracyclines like Adriamycin exhibit severe cardiotoxicity due to iron-mediated ROS, while mitoxantrone’s lower redox activity reduces this risk .

Biological Activity

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- (CAS Number: 66304-05-0) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H10N2O6
  • Molecular Weight : 302.243 g/mol
  • Density : 1.927 g/cm³
  • LogP : 2.23
  • Boiling Point : 667.2°C at 760 mmHg
PropertyValue
CAS Number66304-05-0
Molecular FormulaC14H10N2O6
Molecular Weight302.243 g/mol
Density1.927 g/cm³
LogP2.23
Boiling Point667.2°C

Biological Activity Overview

The biological activity of 9,10-Anthracenedione derivatives has been studied primarily for their antitumor properties. The compound is noted for its structural similarity to other anthraquinones known for their cytotoxic effects against various cancer cell lines.

Antitumor Activity

Research has indicated that derivatives of anthracenedione exhibit significant antitumor activity. A study utilizing a human tumor cloning system demonstrated that compounds similar to 9,10-Anthracenedione showed in vitro antitumor effects against a wide spectrum of cancers including:

  • Breast Cancer
  • Ovarian Cancer
  • Renal Cancer
  • Lung Cancer (small and large cell)
  • Melanoma

These findings suggest that the compound may interact with cellular mechanisms to inhibit tumor growth and induce apoptosis in malignant cells .

The exact mechanism by which 9,10-Anthracenedione exerts its biological effects is still under investigation. However, it is hypothesized that the compound may:

  • Intercalate into DNA, disrupting replication and transcription.
  • Generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
  • Induce apoptosis through mitochondrial pathways.

Case Studies and Research Findings

  • In Vitro Studies :
    • A comparative study on anthraquinone derivatives indicated that certain modifications to the anthracenedione structure enhance its cytotoxicity against specific cancer types .
    • Another study found that derivatives like CL216,942 exhibited a broad spectrum of antitumor activity in vitro, suggesting potential clinical applications .
  • Clinical Implications :
    • The findings from in vitro studies have prompted further exploration into clinical trials to assess the efficacy of these compounds in treating various cancers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 9,10-Anthracenedione derivatives with hydroxyamino substitutions?

Methodological Answer:
A one-pot synthesis approach using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) solvent is effective. Key steps include:

  • Sequential addition of 2-arylmethylbenzonitriles and brominated aromatic hydrocarbons to LDA-activated THF.
  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Purification via column chromatography using silica gel and characterization by NMR, IR, and UV spectroscopy .
    Critical Parameters:
  • Maintain anhydrous conditions to prevent side reactions.
  • Optimize stoichiometry of LDA to substrate for high yields.

Basic: How can aqueous solubility be determined for this compound, and what factors influence it?

Methodological Answer:
Solubility can be assessed using shake-flask methods combined with HPLC quantification. Key factors include:

  • pH-dependent ionization : Hydroxy and amino groups influence solubility; measure at physiological pH (7.4) and acidic/basic conditions.
  • Temperature : Conduct experiments at 25°C (ambient) and 37°C (physiological).
  • Co-solvents : Use dimethyl sulfoxide (DMSO) for stock solutions, ensuring <1% v/v to avoid solvent interference.
    Reference Data:
  • Anthracenedione derivatives with similar substitutions (e.g., 1,5-dihydroxy-4,8-bis(methylamino)-) show solubility ranges of 0.1–2.5 mg/mL in water .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy, and how should dosing regimens be optimized?

Methodological Answer:

  • Murine Models : Use immunodeficient mice (e.g., BALB/c nude) xenografted with human tumor lines (e.g., breast cancer MDA-MB-231).
  • Dosing :
    • Intravenous administration at 2–5 mg/kg twice weekly, adjusted based on toxicity (monitor body weight, hematological parameters).
    • Compare to positive controls (e.g., mitoxantrone at 1–3 mg/kg) .
  • Endpoint Analysis : Tumor volume measurement via calipers, histopathological examination, and apoptosis assays (TUNEL).

Advanced: How do structural modifications at positions 4 and 8 impact bioactivity, and what analytical techniques validate these changes?

Methodological Answer:

  • Modifications : Replace hydroxyamino groups with methylamino or ethylhexylamino moieties to alter lipophilicity and DNA intercalation capacity.
  • Analytical Validation :
    • NMR : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
    • Mass Spectrometry : Verify molecular weight and fragmentation patterns (e.g., ESI-MS).
    • UV-Vis Spectroscopy : Detect shifts in λmax due to electronic effects of substituents .
      Example Finding : Brominated derivatives exhibit enhanced intercalation but reduced solubility .

Basic: Which spectroscopic techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–8.5 ppm) and carbonyl carbons (δ 180–190 ppm).
  • IR Spectroscopy : Identify hydroxy (3200–3600 cm⁻¹) and amino (1500–1600 cm⁻¹) stretches.
  • UV-Vis : Confirm π→π* transitions (λmax ~250–300 nm) .
    Quality Control : Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient).

Advanced: What are common sources of data contradiction in anthracenedione studies, and how can they be addressed?

Methodological Answer:

  • Source 1 : Variability in synthetic routes (e.g., LDA vs. Grignard reagents) leading to impurities.
    • Resolution : Standardize synthetic protocols and use LC-MS for impurity profiling.
  • Source 2 : Discrepancies in bioactivity due to cell line heterogeneity.
    • Resolution : Validate findings across multiple cell lines (e.g., HeLa, A549) and primary cultures.
  • Source 3 : Solubility discrepancies from co-solvent effects.
    • Resolution : Report solvent concentrations and use equilibrium solubility methods .

Basic: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with DNA topoisomerase II (PDB ID: 1ZXM) to model intercalation.
  • QSAR Models : Correlate substituent electronegativity with IC50 values from cytotoxicity assays.
  • ADMET Prediction : SwissADME or ADMETLab to estimate permeability and metabolic stability .

Advanced: How can researchers design experiments to resolve conflicting reports on mechanism of action?

Methodological Answer:

  • Hypothesis Testing : Compare topoisomerase II inhibition (via plasmid relaxation assays) vs. reactive oxygen species (ROS) generation (via DCFH-DA fluorescence).
  • Dose-Response Studies : Use IC50 values to differentiate primary mechanisms (e.g., ROS dominance at >10 μM).
  • Knockdown Models : CRISPR/Cas9-mediated TOP2A knockout to isolate ROS-dependent effects .

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